An In-depth Technical Guide to 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical nature and broad spectrum of biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole, a promising but currently under-characterized derivative. While specific experimental data for this compound is limited, this document extrapolates its likely physical and chemical properties, outlines a plausible synthetic route, and explores its potential in drug discovery based on established knowledge of structurally related isoxazoles. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic applications of novel isoxazole-based compounds.
Introduction: The Significance of the Isoxazole Moiety in Drug Discovery
Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are privileged structures in medicinal chemistry. Their unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make them ideal pharmacophores.[1] The isoxazole ring is a key component in a range of clinically approved drugs, including the anti-inflammatory drug valdecoxib and the antibiotic flucloxacillin, highlighting its therapeutic relevance.[3] The diverse biological activities exhibited by isoxazole derivatives, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, continue to drive research into novel analogues.[2][4]
The subject of this guide, 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole, combines the isoxazole core with two key substituents: a reactive chloromethyl group and a methoxyphenyl ring. The chloromethyl group at the 4-position serves as a versatile synthetic handle for further molecular elaboration, enabling the introduction of various functional groups to modulate biological activity.[5][6] The 2-methoxyphenyl substituent at the 5-position can influence the molecule's steric and electronic properties, potentially impacting its binding affinity and selectivity for biological targets.[7]
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale and Comparative Data |
| Molecular Formula | C11H10ClNO2 | Based on the chemical structure. |
| Molecular Weight | 223.66 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Many substituted isoxazoles are crystalline solids at room temperature.[8] |
| Melting Point | 120-140 °C | Based on the melting point of similar substituted isoxazoles like 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole (128.5 °C).[8] |
| Boiling Point | > 300 °C (decomposes) | High boiling points are expected for aromatic heterocyclic compounds of this molecular weight. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, CH2Cl2, Ethyl Acetate); Insoluble in water. | The aromatic rings and the isoxazole core contribute to its lipophilicity. |
| pKa | Weakly basic | The nitrogen atom in the isoxazole ring is weakly basic. |
Synthesis and Reactivity
The synthesis of 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole can be approached through established methods for isoxazole ring formation. A highly plausible and versatile method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Proposed Synthetic Pathway
A logical synthetic route would involve the in-situ generation of 2-methoxybenzonitrile oxide from the corresponding aldoxime, followed by its reaction with 3-chloro-1-propyne.
Caption: Proposed synthesis of 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is based on established procedures for similar cycloaddition reactions.[9][10]
Step 1: Synthesis of 2-Methoxybenzaldoxime
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Dissolve 2-methoxybenzaldehyde (1.0 eq) in ethanol.
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Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-methoxybenzaldoxime.
Causality: The reaction of an aldehyde with hydroxylamine is a standard method for the formation of an aldoxime. The basic conditions facilitate the nucleophilic attack of hydroxylamine on the carbonyl carbon.
Step 2: In-situ Generation of 2-Methoxybenzonitrile Oxide and Cycloaddition
-
Dissolve 2-methoxybenzaldoxime (1.0 eq) in a suitable solvent such as dichloromethane or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.1 eq), portion-wise to form the corresponding hydroximoyl chloride.
-
To this mixture, add 3-chloro-1-propyne (1.2 eq) followed by the slow addition of a base, such as triethylamine (1.5 eq), to generate the nitrile oxide in-situ and facilitate the cycloaddition.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole.
Causality: The chlorination of the aldoxime followed by base-mediated elimination of HCl is a common and efficient method for the in-situ generation of highly reactive nitrile oxides. The subsequent [3+2] cycloaddition with the alkyne is a powerful tool for the regioselective synthesis of 3,5-disubstituted isoxazoles.[9][10]
Reactivity of the Chloromethyl Group
The chloromethyl group at the 4-position is an electrophilic site, making it susceptible to nucleophilic substitution reactions. This provides a valuable entry point for the synthesis of a diverse library of derivatives.
Caption: Reactivity of the 4-chloromethyl group towards nucleophiles.
This reactivity allows for the introduction of various functionalities, such as amines, alcohols, and thiols, which can be tailored to interact with specific biological targets. For instance, reaction with an amine could introduce a basic center, potentially improving solubility or enabling salt formation for pharmaceutical formulations.
Potential Therapeutic Applications and Structure-Activity Relationships
The therapeutic potential of 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole can be inferred from the broad range of biological activities reported for other isoxazole derivatives. The specific substitution pattern of this compound suggests several promising avenues for investigation.
Anticancer Activity
Numerous isoxazole-containing compounds have demonstrated potent anticancer activity.[1][4][11] The mechanism of action often involves the inhibition of key cellular targets such as kinases or the induction of apoptosis. The 2-methoxyphenyl group in the target molecule is a common feature in many biologically active compounds and may contribute to interactions with hydrophobic pockets in protein targets. The chloromethyl group can be utilized to attach cytotoxic warheads or moieties that enhance cellular uptake.
Anti-inflammatory and Analgesic Properties
Isoxazole derivatives are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs).[12] The core scaffold can interact with cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The substitution pattern on the isoxazole ring plays a crucial role in determining the potency and selectivity for COX-1 versus COX-2.
Antimicrobial and Antiviral Activity
The isoxazole nucleus is present in several antimicrobial and antiviral agents.[4][13] These compounds can act through various mechanisms, including the inhibition of essential microbial enzymes or interference with viral replication processes. The lipophilic nature of 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole may facilitate its transport across microbial cell membranes.
Structure-Activity Relationship (SAR) Insights
Caption: General structure-activity relationships for isoxazole derivatives.
For isoxazole-based drug candidates, the nature and position of the substituents are critical for their pharmacological profile. The 5-aryl substituent often plays a key role in target recognition through hydrophobic and aromatic interactions. The substituent at the 4-position can be modified to fine-tune the physicochemical properties and introduce additional binding interactions. The group at the 3-position is also crucial for determining selectivity and potency.
Conclusion
While 4-(chloromethyl)-5-(2-methoxyphenyl)isoxazole remains a largely unexplored molecule, its structural features suggest significant potential as a versatile intermediate for the synthesis of novel therapeutic agents. The presence of the reactive chloromethyl group provides a straightforward avenue for creating diverse chemical libraries for biological screening. Based on the extensive literature on isoxazole derivatives, this compound is a promising starting point for drug discovery programs targeting a wide range of diseases, including cancer, inflammation, and infectious diseases. Further experimental investigation into its synthesis, reactivity, and biological activity is highly warranted.
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